4-Bromo-2-methylpentanenitrile
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Overview
Description
4-Bromo-2-methylpentanenitrile is an organic compound with the molecular formula C6H10BrN It is a nitrile derivative, characterized by the presence of a bromine atom and a nitrile group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-methylpentanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane (such as 4-bromo-2-methylpentane) is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with careful control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis Reactions: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium or potassium cyanide in ethanol.
Reduction: Lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic conditions.
Major Products:
Substitution: Various substituted nitriles.
Reduction: Primary amines.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
4-Bromo-2-methylpentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methylpentanenitrile involves its interaction with various molecular targets and pathways:
Nucleophilic Substitution: The bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond.
Comparison with Similar Compounds
4-Bromo-2-methylpentanenitrile can be compared with other nitrile compounds such as:
4-Bromo-2-methylbenzonitrile: Similar in structure but with a benzene ring instead of a pentane backbone.
2-Methylpentanenitrile: Lacks the bromine atom, resulting in different reactivity and applications.
Uniqueness: The presence of both a bromine atom and a nitrile group in this compound makes it a versatile compound with unique reactivity, allowing for a wide range of chemical transformations and applications.
Properties
Molecular Formula |
C6H10BrN |
---|---|
Molecular Weight |
176.05 g/mol |
IUPAC Name |
4-bromo-2-methylpentanenitrile |
InChI |
InChI=1S/C6H10BrN/c1-5(4-8)3-6(2)7/h5-6H,3H2,1-2H3 |
InChI Key |
TZQHOJUXAFVMRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)Br)C#N |
Origin of Product |
United States |
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